molecular formula C13H19ClN2O B1527898 4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride CAS No. 1311317-60-8

4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride

Cat. No.: B1527898
CAS No.: 1311317-60-8
M. Wt: 254.75 g/mol
InChI Key: CTYMFTQSYQXVRV-UHFFFAOYSA-N
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Description

4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride is a chemical compound with the molecular formula C13H18N2O·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline derivative using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production, and implementing purification processes to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one hydrochloride is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its amino and butanone groups provide additional sites for chemical modification, allowing for the development of derivatives with enhanced properties.

Properties

IUPAC Name

4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-8-3-6-13(16)15-9-7-11-4-1-2-5-12(11)10-15;/h1-2,4-5H,3,6-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYMFTQSYQXVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-60-8
Record name 1-Butanone, 4-amino-1-(3,4-dihydro-2(1H)-isoquinolinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311317-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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